molecular formula C18H12Cl3NO3S B301130 3-(4-Chlorophenyl)-5-(3,5-dichloro-4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-(3,5-dichloro-4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301130
M. Wt: 428.7 g/mol
InChI Key: WGNPSBOGKNDCJS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(3,5-dichloro-4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as DCDPE, is a thiazolidinedione derivative that has been widely studied for its potential applications in scientific research. DCDPE has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of DCDPE is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the fluorescence properties of DCDPE, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
DCDPE has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DCDPE can inhibit the proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, DCDPE has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCDPE in laboratory experiments is its high selectivity for copper ions. This makes it a valuable tool for the detection of copper in biological samples. However, one limitation of using DCDPE is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving DCDPE. One area of interest is the development of new fluorescent probes based on the structure of DCDPE. These probes could be used to detect other metal ions or to monitor other biological processes. Another area of interest is the development of new thiazolidinedione derivatives with improved solubility and selectivity for metal ions. Finally, there is potential for the development of DCDPE-based therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of DCDPE involves the condensation of 3-(4-chlorophenyl)-5-(3,5-dichloro-4-ethoxyphenyl)-2-thioxo-4-thiazolidinone with ethyl chloroacetate in the presence of potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield DCDPE in high yield and purity.

Scientific Research Applications

DCDPE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DCDPE as a fluorescent probe for the detection of metal ions. DCDPE has been shown to selectively bind to copper ions, making it a valuable tool for the detection of copper in biological samples.

properties

Molecular Formula

C18H12Cl3NO3S

Molecular Weight

428.7 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12Cl3NO3S/c1-2-25-16-13(20)7-10(8-14(16)21)9-15-17(23)22(18(24)26-15)12-5-3-11(19)4-6-12/h3-9H,2H2,1H3/b15-9-

InChI Key

WGNPSBOGKNDCJS-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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